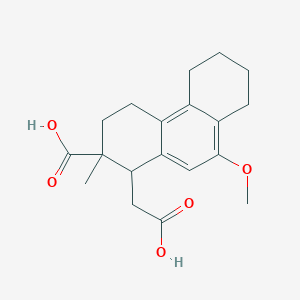
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure that includes a phenanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid typically involves multiple steps. One common method is the alkylation of a phenanthrene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method can enhance yield and purity while reducing production costs. The use of catalysts and optimized reaction pathways is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Aplicaciones Científicas De Investigación
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Carboxymethyl chitosan: Known for its good water solubility and biocompatibility.
Carboxymethyl cellulose: Widely used in drug delivery and tissue engineering.
Uniqueness
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and carboxymethyl groups make it particularly versatile for various applications .
Propiedades
Número CAS |
6636-47-1 |
|---|---|
Fórmula molecular |
C19H24O5 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-(carboxymethyl)-9-methoxy-2-methyl-3,4,5,6,7,8-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-19(18(22)23)8-7-12-11-5-3-4-6-13(11)16(24-2)9-14(12)15(19)10-17(20)21/h9,15H,3-8,10H2,1-2H3,(H,20,21)(H,22,23) |
Clave InChI |
GFORJKNNPIYVSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C3CCCCC3=C(C=C2C1CC(=O)O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



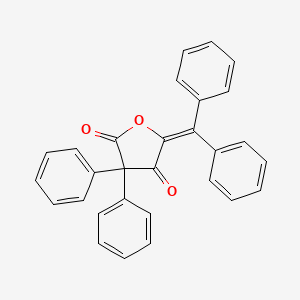

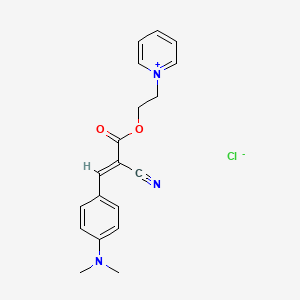
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
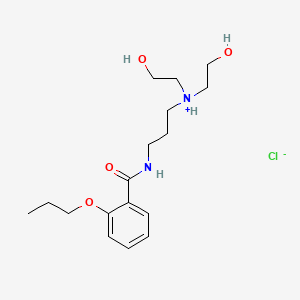
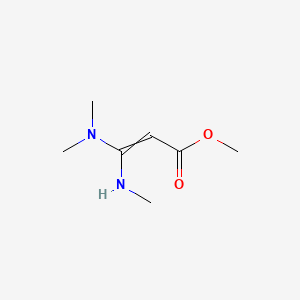
![2-Butanone, 3-[(methylsulfonyl)oxy]-](/img/structure/B13804173.png)
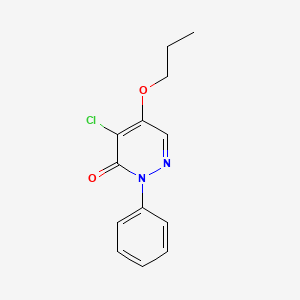
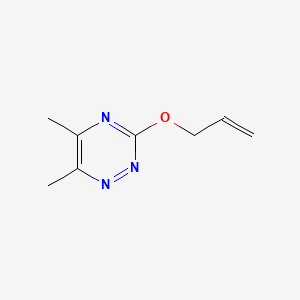


![3-chloro-N-[(6-ethyl-2-oxo-1H-quinolin-3-yl)methyl]-6-fluoro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B13804199.png)

